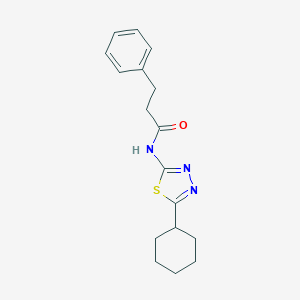
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. CTZ is a thiadiazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has also been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter activity, inhibition of inflammatory mediator production, and the regulation of ion channel activity. These effects may contribute to its potential therapeutic applications in various disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is its relatively low toxicity, which makes it a promising candidate for further investigation in laboratory experiments. However, one limitation is its relatively low solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide. One area of interest is its potential use as an antidepressant and anxiolytic agent, which may involve further investigation of its mechanism of action and potential therapeutic applications. Another area of interest is its potential use in the treatment of inflammatory conditions, which may involve further investigation of its effects on inflammatory mediator production. Additionally, further studies may be needed to investigate the potential side effects and toxicity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide in order to better understand its safety profile.
Méthodes De Synthèse
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves the reaction of cyclohexylisothiocyanate with 2-amino-3-phenylpropanoic acid, followed by cyclization to form the thiadiazole ring. The resulting compound is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In addition, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been investigated for its potential use as an antidepressant and anxiolytic agent.
Propriétés
Nom du produit |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
|---|---|
Formule moléculaire |
C17H21N3OS |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C17H21N3OS/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,20,21) |
Clé InChI |
IELGETFUBXUCPQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
SMILES canonique |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B216169.png)
![methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B216170.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B216172.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B216173.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B216174.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B216178.png)

![N-(2,5-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B216182.png)
![2-methylpropyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B216183.png)
